Cas no 854627-16-0 (3-Bromo-4-methylthiophene-2-carboxylic Acid)

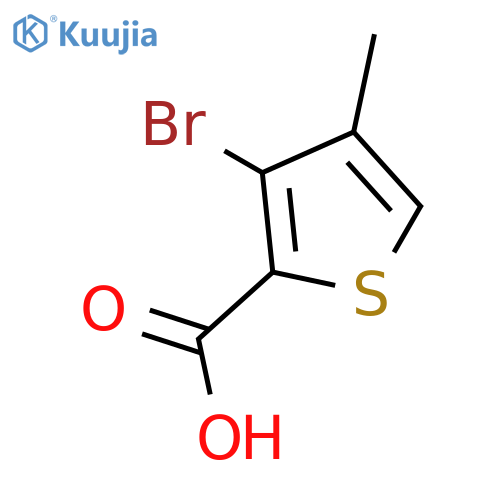

854627-16-0 structure

商品名:3-Bromo-4-methylthiophene-2-carboxylic Acid

CAS番号:854627-16-0

MF:C6H5BrO2S

メガワット:221.071699857712

MDL:MFCD03426927

CID:3167644

PubChem ID:819065

3-Bromo-4-methylthiophene-2-carboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-4-methylthiophene-2-carboxylic Acid

- EJB62716

- AT11772

- Z1753047778

- 958-706-8

- SCHEMBL2690137

- 854627-16-0

- MFCD03426927

- 3-bromo-4-methylthiophene-2-carboxylicacid

- AKOS023772786

- AI-942/25121067

- EN300-158093

-

- MDL: MFCD03426927

- インチ: InChI=1S/C6H5BrO2S/c1-3-2-10-5(4(3)7)6(8)9/h2H,1H3,(H,8,9)

- InChIKey: DQOPXMCMKCJDPJ-UHFFFAOYSA-N

- ほほえんだ: CC1=CSC(=C1Br)C(=O)O

計算された属性

- せいみつぶんしりょう: 219.91936g/mol

- どういたいしつりょう: 219.91936g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 151

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 65.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

- 密度みつど: 1.8±0.1 g/cm3

- ふってん: 315.2±42.0 °C at 760 mmHg

- フラッシュポイント: 144.4±27.9 °C

- じょうきあつ: 0.0±0.7 mmHg at 25°C

3-Bromo-4-methylthiophene-2-carboxylic Acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-Bromo-4-methylthiophene-2-carboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B814948-1g |

3-Bromo-4-methylthiophene-2-carboxylic Acid |

854627-16-0 | 1g |

$ 1240.00 | 2022-06-06 | ||

| Enamine | EN300-158093-1.0g |

3-bromo-4-methylthiophene-2-carboxylic acid |

854627-16-0 | 95% | 1g |

$560.0 | 2023-05-03 | |

| Enamine | EN300-158093-5.0g |

3-bromo-4-methylthiophene-2-carboxylic acid |

854627-16-0 | 95% | 5g |

$2323.0 | 2023-05-03 | |

| Enamine | EN300-158093-2500mg |

3-bromo-4-methylthiophene-2-carboxylic acid |

854627-16-0 | 95.0% | 2500mg |

$1176.0 | 2023-09-24 | |

| 1PlusChem | 1P01AGSI-100mg |

3-bromo-4-methylthiophene-2-carboxylic acid |

854627-16-0 | 95% | 100mg |

$251.00 | 2025-03-19 | |

| 1PlusChem | 1P01AGSI-2.5g |

3-bromo-4-methylthiophene-2-carboxylic acid |

854627-16-0 | 95% | 2.5g |

$1516.00 | 2024-04-21 | |

| 1PlusChem | 1P01AGSI-10g |

3-bromo-4-methylthiophene-2-carboxylic acid |

854627-16-0 | 95% | 10g |

$5666.00 | 2024-04-21 | |

| A2B Chem LLC | AV67138-250mg |

3-Bromo-4-methylthiophene-2-carboxylic acid |

854627-16-0 | 95% | 250mg |

$327.00 | 2024-04-19 | |

| 1PlusChem | 1P01AGSI-1g |

3-bromo-4-methylthiophene-2-carboxylic acid |

854627-16-0 | 95% | 1g |

$658.00 | 2025-03-19 | |

| abcr | AB603136-1g |

3-Bromo-4-methylthiophene-2-carboxylic acid; . |

854627-16-0 | 1g |

€534.80 | 2024-07-19 |

3-Bromo-4-methylthiophene-2-carboxylic Acid 関連文献

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

854627-16-0 (3-Bromo-4-methylthiophene-2-carboxylic Acid) 関連製品

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:854627-16-0)3-Bromo-4-methylthiophene-2-carboxylic Acid

清らかである:99%

はかる:1g

価格 ($):683